

In Vitro Assays to Evaluate Crisaborole Efficacy: Application Notes and Protocols

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Compound of Interest

Compound Name: *Crisaborole*

Cat. No.: *B606811*

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Introduction

Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis (AD).^{[1][2][3]} Its mechanism of action involves the selective inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP) in inflammatory cells.^{[1][4][5]} By inhibiting PDE4, **crisaborole** increases intracellular cAMP levels, which in turn modulates the expression of pro-inflammatory cytokines, thereby reducing the inflammatory response characteristic of atopic dermatitis.^{[6][7][8]}

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of **crisaborole**. The assays are designed to assess its primary pharmacological activity as a PDE4 inhibitor and its subsequent anti-inflammatory effects in relevant cellular models.

Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

This assay directly measures the ability of **crisaborole** to inhibit the enzymatic activity of PDE4, providing a quantitative measure of its potency.

Data Presentation: PDE4 Inhibition

Compound	PDE4 Isoform	IC50 (nM)	Reference
Crisaborole	Multiple Human Isoforms	55 - 340	[1]
Crisaborole	Purified PDE4B2 catalytic domain	75	[9]
Crisaborole	Not specified	750	[5]
Apremilast (comparator)	Multiple Human Isoforms	8.9 - 48	[1]
Apremilast (comparator)	Purified PDE4B2 catalytic domain	39	[9]
Roflumilast (comparator)	Not specified	0.7	[5]

Experimental Protocol: Biochemical PDE4 Inhibition Assay

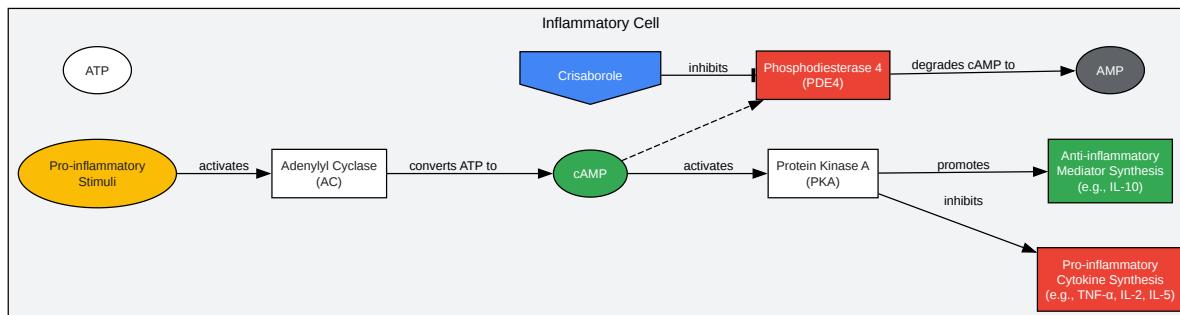
Objective: To determine the half-maximal inhibitory concentration (IC50) of **crisaborole** against PDE4 enzymes.

Materials:

- Recombinant human PDE4 enzymes (e.g., PDE4B, PDE4D)
- **Crisaborole**
- cAMP (substrate)
- Assay buffer (e.g., Tris-HCl with MgCl₂)
- Detection reagents (e.g., fluorescently labeled anti-cAMP antibody for competitive immunoassay)
- Microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **crisaborole** in the assay buffer. A typical concentration range to test would be from 1 nM to 100 μ M.
- Enzyme Reaction Setup: In a 96-well microplate, add the recombinant PDE4 enzyme to each well.
- Inhibitor Addition: Add the diluted **crisaborole** solutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for **crisaborole**).
- Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic conversion of cAMP to AMP.
- Reaction Termination: Stop the reaction according to the detection kit manufacturer's instructions.
- Detection: Measure the remaining cAMP concentration using a suitable detection method, such as a competitive immunoassay with a fluorescently labeled anti-cAMP antibody. The signal will be inversely proportional to the PDE4 activity.
- Data Analysis: Calculate the percentage of PDE4 inhibition for each **crisaborole** concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the **crisaborole** concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.



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Caption: **Crisaborole**'s mechanism of action via PDE4 inhibition.

Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay evaluates the functional consequence of PDE4 inhibition by measuring the suppression of pro-inflammatory cytokine release from immune cells.

Data Presentation: Inhibition of Cytokine Release

Note: Specific quantitative data from in vitro studies on **crisaborole**'s effect on cytokine release from PBMCs is not readily available in the public domain. The following table is a representative example of how such data would be presented.

Cytokine	Stimulant	Crisaborole IC50 (µM)
TNF-α	LPS (1 µg/mL)	~ 0.1
IL-2	PHA (5 µg/mL)	~ 0.5
IFN-γ	PHA (5 µg/mL)	~ 0.7
IL-5	PHA (5 µg/mL)	~ 0.3

Experimental Protocol: Cytokine Release Assay

Objective: To determine the potency of **crisaborole** in inhibiting the release of pro-inflammatory cytokines from human PBMCs.

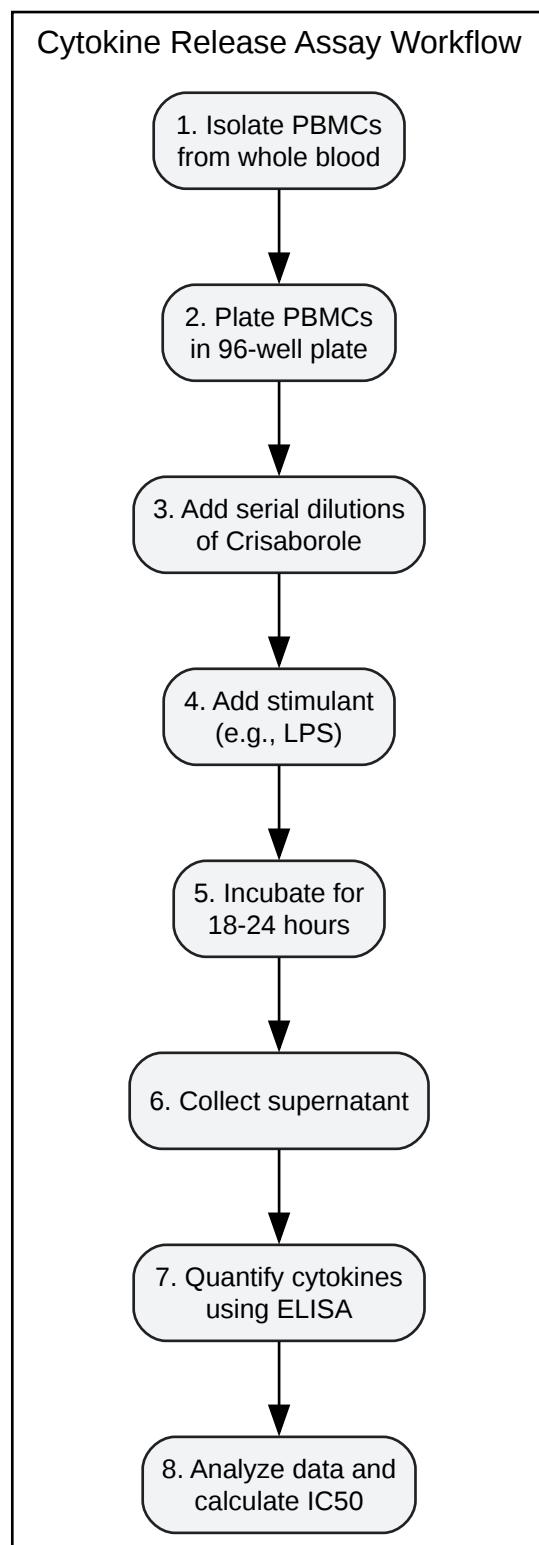
Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- Ficoll-Paque for PBMC isolation
- RPMI-1640 cell culture medium with supplements (e.g., 10% FBS, penicillin/streptomycin)
- Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as stimulants
- **Crisaborole**
- ELISA kits for specific cytokines (e.g., TNF-α, IL-2, IFN-γ, IL-5)
- 96-well cell culture plates

Procedure:

- PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
- Cell Plating: Wash and resuspend the isolated PBMCs in complete RPMI-1640 medium to a concentration of 1×10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]

- Compound Treatment: Prepare serial dilutions of **crisaborole** in the cell culture medium. Add 50 μ L of the diluted **crisaborole** to the respective wells. Include a vehicle control.[10]
- Stimulation: Add 50 μ L of the stimulant (e.g., LPS at a final concentration of 1 μ g/mL or PHA at 5 μ g/mL) to all wells except for the unstimulated control.[10]
- Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.[10]
- Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant. [10]
- Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cytokine inhibition for each **crisaborole** concentration relative to the vehicle-treated, stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **crisaborole** concentration.



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Caption: Workflow for the in vitro cytokine release assay.

In Vitro Skin Permeation and Retention Assay

This assay is crucial for topical drugs like **crisaborole** to evaluate their ability to penetrate the skin and be retained in the target skin layers.

Data Presentation: Skin Permeation and Retention

Note: The following table is a representative example of how data from an in vitro skin permeation study would be presented. Actual values can vary based on experimental conditions.

Compartment	Crisaborole Amount ($\mu\text{g}/\text{cm}^2$) at 24h
Stratum Corneum	5.2 \pm 1.1
Epidermis	15.8 \pm 2.5
Dermis	25.3 \pm 3.8
Receptor Fluid (Permeated)	1.2 \pm 0.3

Experimental Protocol: Franz Diffusion Cell Assay

Objective: To quantify the permeation and retention of **crisaborole** in different skin layers using an in vitro model.

Materials:

- Franz diffusion cells
- Porcine or human skin explants
- **Crisaborole** ointment (2%)
- Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)
- High-performance liquid chromatography (HPLC) system for quantification

Procedure:

- Skin Preparation: Excise full-thickness skin from a suitable source (e.g., porcine ear). Remove any subcutaneous fat and hair.
- Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[11]
- Receptor Fluid: Fill the receptor compartment with degassed receptor fluid and maintain the temperature at 32°C to mimic physiological skin surface temperature.[11]
- Drug Application: Apply a finite dose of **crisaborole** ointment (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.[11]
- Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
- Skin Layer Separation: At the end of the experiment, dismount the skin. Separate the stratum corneum (via tape stripping), epidermis, and dermis.
- Drug Extraction: Extract **crisaborole** from the collected receptor fluid samples and the separated skin layers using a suitable solvent.
- Quantification: Analyze the extracted samples using a validated HPLC method to determine the concentration of **crisaborole** in each compartment.
- Data Analysis: Calculate the cumulative amount of **crisaborole** permeated into the receptor fluid over time and the amount retained in each skin layer at the end of the study.

Caption: Diagram of an in vitro Franz diffusion cell setup.

Conclusion

The in vitro assays described provide a robust framework for evaluating the efficacy of **crisaborole**. The PDE4 inhibition assay confirms its primary mechanism of action, while the cytokine release assay demonstrates its anti-inflammatory effects at a cellular level. The skin permeation and retention assay is essential for understanding its topical bioavailability.

Together, these assays are critical tools for researchers and drug development professionals in the preclinical assessment of **crisaborole** and other topical PDE4 inhibitors.

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